molecular formula C27H39N3O3 B143075 Lyngbyatoxin C CAS No. 133084-53-4

Lyngbyatoxin C

Cat. No. B143075
M. Wt: 453.6 g/mol
InChI Key: VMLLPMJDAXPWAA-PIKNDIPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyngbyatoxin C is a potent cytotoxic compound that belongs to the family of marine natural products. It is derived from the marine cyanobacterium Lyngbya majuscula, which is found in the tropical and subtropical regions of the world. Lyngbyatoxin C has attracted significant attention from the scientific community due to its unique chemical structure and its potential as a therapeutic agent.

Scientific Research Applications

Biosynthesis and Molecular Structure

  • Lyngbyatoxin Biosynthesis : The molecular cloning of the lyngbyatoxin biosynthetic gene cluster from Lyngbya majuscula has been reported. This cluster spans 11.3 kilobase pairs and includes genes encoding for a two-module nonribosomal peptide synthetase (NRPS), a P450 monooxygenase, an aromatic prenyltransferase, and an oxidase/reductase protein. The prenyltransferase (LtxC) catalyzes the final step in the biosynthesis of lyngbyatoxin A (Edwards & Gerwick, 2004).

Chemical Synthesis and Modification

  • Enantioselective Synthesis : Research on the enantioselective synthesis of Lyngbyatoxin A, focusing on the stereocontrolled introduction of the quaternary stereogenic center, has been conducted. This includes key steps like Lewis-acid mediated rearrangement of chiral vinyl epoxides (Tønder & Tanner, 2003).

  • High-titer Production in E. coli : The lyngbyatoxin biosynthetic pathway has been expressed in E. coli, enabling high titers of lyngbyatoxin A and its precursor indolactam-V. This approach confirms the proposed biosynthetic route and opens possibilities for future exploitation of cyanobacterial natural product pathways (Ongley et al., 2013).

  • Structural Diversification via Heterologous Expression : Structural diversification of lyngbyatoxin A and its intermediates was achieved by expressing the Streptomyces-derived tleABC biosynthetic gene cluster in different Streptomyces hosts. This strategy led to the creation of new lyngbyatoxin derivatives (Zhang et al., 2016).

Potential Applications and Effects

  • Multispecificity of Nonribosomal Peptide Synthetase : A study explored the multispecificity of a lyngbyatoxin NRPS for the biosynthesis of indolactam variants. Site-directed mutagenesis altered substrate preference, highlighting the potential for creating diverse lyngbyatoxin derivatives (Soeriyadi et al., 2021).

  • Heterologous Expression in Streptomyces : The capability of Streptomyces coelicolor to express enzymes involved in lyngbyatoxin A biosynthesis from Moorea producta was evaluated. Despite challenges, this research provides a new platform for investigating natural product enzymes (Jones et al., 2012).

properties

CAS RN

133084-53-4

Product Name

Lyngbyatoxin C

Molecular Formula

C27H39N3O3

Molecular Weight

453.6 g/mol

IUPAC Name

(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

InChI

InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1

InChI Key

VMLLPMJDAXPWAA-PIKNDIPASA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO

synonyms

lyngbyatoxin C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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